molecular formula C17H19ClN2O3 B15228159 N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide

N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide

Cat. No.: B15228159
M. Wt: 334.8 g/mol
InChI Key: KFXWSLOBIUZWDL-UHFFFAOYSA-N
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Description

N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide is a chemical compound with the molecular formula C17H20N2O3Cl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, two ethoxy groups, and a chlorobenzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2,5-diethoxybenzoic acid and 2-chlorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.

    Procedure: The 4-amino-2,5-diethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkoxides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the manufacture of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.

    Pathways Involved: It may interfere with signaling pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-amino-2,5-diethoxyphenyl)benzamide: Lacks the chlorine atom, resulting in different reactivity and applications.

    N-(4-amino-2,5-dimethoxyphenyl)-2-chlorobenzamide: Contains methoxy groups instead of ethoxy groups, affecting its solubility and reactivity.

    N-(4-amino-2,5-diethoxyphenyl)-4-chlorobenzamide: The chlorine atom is positioned differently, leading to variations in chemical behavior.

Uniqueness

N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C17H19ClN2O3

Molecular Weight

334.8 g/mol

IUPAC Name

N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide

InChI

InChI=1S/C17H19ClN2O3/c1-3-22-15-10-14(16(23-4-2)9-13(15)19)20-17(21)11-7-5-6-8-12(11)18/h5-10H,3-4,19H2,1-2H3,(H,20,21)

InChI Key

KFXWSLOBIUZWDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1N)OCC)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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